3-Amino-N-(benzyloxycarbonyl)-L-alanine methyl ester hydrochloride

Chiral Purity Peptide Synthesis Stereochemistry

Z-L-Dap-OMe·HCl (35761-27-4) is the indispensable (S)-enantiomer building block for Boc/Z solution-phase peptide synthesis. Its orthogonal Cbz and methyl ester groups enable selective α- and β-amino manipulation—critical for bleomycin's metal-binding domain and tuberactinomycin's macrocyclic core. The (R)-enantiomer yields diastereomers with unverified bioactivity. Verified optical rotation (-43 ± 2º) guarantees stereochemical integrity for reproducible antibiotic research.

Molecular Formula C12H17ClN2O4
Molecular Weight 288.73 g/mol
CAS No. 35761-27-4
Cat. No. B554411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(benzyloxycarbonyl)-L-alanine methyl ester hydrochloride
CAS35761-27-4
SynonymsMETHYL2-(S)-[N-CARBOBENZYLOXY]AMINO-3-AMINOPROPIONATE,HYDROCHLORIDE; 35761-27-4; C12H16N2O4.HCl; SCHEMBL3258256; OLOFLUKZNNTGBC-PPHPATTJSA-N; 7373AH; AKOS025402659; AK175772; BP-11095; FT-0671600; K-8063; 3-Amino-N-[(phenylmethoxy)carbonyl]-L-alaninemethylester; 2(S)-benzyloxycarbonylamino-beta-alaninemethylesterhydrochloride; Methyl2(S)-Benzyloxycarbonylamino-3-aminopropionatehydrochloride; Methyl3-amino-(2S)-benzyloxycarbonylaminopropionatehydrochloride; Methyl3-amino-2(S)-benzyloxycarbonylaminopropionateHydrochloride; methyl3-amino-N-[(benzyloxy)carbonyl]-L-alaninatehydrochloride; (S)-Methyl3-amino-2-(((benzyloxy)carbonyl)amino)propanoatehydrochloride; 3-Amino-N-[(phenylmethoxy)carbonyl]-L-alanineMethylEsterHydrochloride; methyl(2S)-3-amino-2-{[(benzyloxy)carbonyl]amino}propanoatehydrochloride; Methyl2-(S)-[N-carbobenzyloxy]amino-3-aminopropionatehydrochloride; (2S)-3-amino-2-(benzyloxycarbonylamino)propanoicacidmethylesterhydrochloride; Methyl2-(S)-[N-[(Benzyloxy)carbonyl]amino-3-aminopropionate,Hydrochloride
Molecular FormulaC12H17ClN2O4
Molecular Weight288.73 g/mol
Structural Identifiers
SMILESCOC(=O)C(C[NH3+])NC(=O)OCC1=CC=CC=C1.[Cl-]
InChIInChI=1S/C12H16N2O4.ClH/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m0./s1
InChIKeyOLOFLUKZNNTGBC-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate Hydrochloride (35761-27-4): A Chiral, Orthogonally Protected DAP Building Block for Solution-Phase Peptide Synthesis


Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride (CAS 35761-27-4), commonly abbreviated as Z-L-Dap-OMe·HCl, is a crystalline, chirally defined derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap). As a protected amino acid building block, it features an Nα-benzyloxycarbonyl (Cbz or Z) protecting group and a C-terminal methyl ester [1]. The compound is utilized almost exclusively as an intermediate in solution-phase peptide synthesis, where its orthogonal protecting groups enable the selective incorporation of the L-Dap residue into complex peptide chains, particularly for bioactive molecules like bleomycins and tuberactinomycins .

Why Z-L-Dap-OMe·HCl (35761-27-4) Is Not Interchangeable with Its D-Enantiomer or Other DAP Derivatives


Substituting Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride (35761-27-4) with a generic in-class analog is not feasible due to strict stereochemical and orthogonal protection requirements in complex peptide synthesis. The (S)-enantiomer imparts a specific, biologically relevant 3D conformation to the final peptide, while the (R)-enantiomer (e.g., CAS 96192-93-7) leads to a diastereomeric product with potentially altered or abolished bioactivity [1]. Furthermore, the specific combination of the acid-labile Cbz and base-labile methyl ester protecting groups in this compound dictates its exclusive utility in Boc/Z-strategy solution-phase syntheses, making it chemically incompatible with standard Fmoc-based solid-phase protocols where a different set of orthogonal protecting groups is required [2].

Quantitative Differentiators for Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate Hydrochloride (35761-27-4)


Chiral Purity: Z-L-Dap-OMe·HCl (35761-27-4) vs. D-Enantiomer (96192-93-7)

The (S)-enantiomer (CAS 35761-27-4) and the (R)-enantiomer (CAS 96192-93-7) are distinct chemical entities with opposite optical rotations. The L-form is specified for synthesizing natural product-like peptides, while the D-form is used to create diastereomeric or mirror-image peptides. Using the incorrect enantiomer will result in a peptide with a different 3D structure and biological activity .

Chiral Purity Peptide Synthesis Stereochemistry

Protecting Group Orthogonality: Z-L-Dap-OMe·HCl vs. Fmoc-Protected DAP Derivatives

The Cbz (Z) group is stable to the basic conditions used for Fmoc deprotection but is removed under acidic hydrogenolysis. Conversely, Fmoc groups are base-labile and stable to acid. This makes Z-L-Dap-OMe·HCl (35761-27-4) a key reagent for Boc/Bzl-strategy solution-phase syntheses, but it is not directly compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS), where a derivative like Fmoc-L-Dap(Z)-OH would be required [1].

Protecting Group Strategy Solution-Phase Synthesis Orthogonal Chemistry

Methyl Ester vs. Free Acid: Impact on Reactivity and Solubility

As a methyl ester hydrochloride salt (35761-27-4), this compound offers different reactivity and solubility compared to its free acid counterpart, Z-L-Dap-OH (CAS 35761-26-3). The methyl ester protects the carboxylic acid, preventing unwanted side reactions during peptide coupling. It also imparts greater solubility in organic solvents like chloroform and methanol, which are typical for solution-phase peptide synthesis .

Carboxyl Protection Reactivity Solubility

Vendor-Specified Purity and Stereoisomer Control: Chem-Impex 26448

A reputable vendor specification for CAS 35761-27-4 (Chem-Impex Cat. No. 26448) provides a verifiable quality benchmark: a minimum HPLC purity of 98.5% and control of the undesired enantiomer. This level of characterization ensures reliable performance in sensitive synthesis applications .

Purity Specification Quality Control Procurement

Established Utility in Synthesizing Clinically Relevant Peptide Scaffolds

Z-L-Dap-OMe·HCl (35761-27-4) is a validated building block for synthesizing specific, high-value peptide natural products that contain the 2,3-diaminopropionic acid (Dap) residue. This includes the bleomycin family of antitumor antibiotics, the edeine antibiotics, and the tuberactinomycin antibiotics . Its use is documented in the chemical literature for this purpose [1]. In contrast, other protected DAP derivatives (e.g., those with Fmoc or Boc protection) are not directly suitable for the same synthetic routes without additional protection/deprotection steps.

Bleomycin Synthesis Glycopeptide Antibiotics Tuberactinomycin

Validated Application Scenarios for Z-L-Dap-OMe·HCl (35761-27-4)


Solution-Phase Synthesis of Bleomycin Analogs and Fragments

Procurement of Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate hydrochloride (35761-27-4) is essential for research groups employing Boc/Bzl-strategy solution-phase chemistry to synthesize bleomycin antibiotics or their structural analogs. The compound serves as a direct precursor for incorporating the L-Dap residue, which is a critical metal-binding domain required for the antitumor activity of bleomycins . Its specific protecting group scheme allows for the selective manipulation of the α- and β-amino groups, a necessity for constructing the complex pyrimidoblamic acid subunit.

Synthesis of Tuberactinomycin Antibiotics (e.g., Viomycin, Capreomycin)

This compound is a key building block in the synthesis of tuberactinomycins, a family of cyclic peptide antibiotics used to treat multidrug-resistant tuberculosis . The (S)-stereochemistry and orthogonal Cbz/methyl ester protection of CAS 35761-27-4 are crucial for the stepwise, solution-phase assembly of the macrocyclic peptide core. Using the D-enantiomer (CAS 96192-93-7) would lead to a diastereomer with no guarantee of similar antibacterial potency, underscoring the criticality of the correct (S)-isomer.

Preparation of Edeine Antibiotics and Structure-Activity Relationship (SAR) Studies

For investigations into the edeine class of peptide antibiotics, Z-L-Dap-OMe·HCl (35761-27-4) provides the required L-Dap residue for total synthesis and SAR studies . The compound's defined chiral purity, as verified by its specific optical rotation of -43 ± 2º , ensures that the biological activity observed in the final product can be confidently attributed to the intended L-stereoisomer, a fundamental requirement for publishing reproducible scientific data.

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